molecular formula C10H10BrF3O2S B1403092 1-Bromomethyl-4-ethanesulfonyl-2-trifluoromethyl-benzene CAS No. 2097367-16-1

1-Bromomethyl-4-ethanesulfonyl-2-trifluoromethyl-benzene

Cat. No.: B1403092
CAS No.: 2097367-16-1
M. Wt: 331.15 g/mol
InChI Key: DLKVTNIEFWZFHS-UHFFFAOYSA-N
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Description

1-Bromomethyl-4-ethanesulfonyl-2-trifluoromethyl-benzene is a chemical compound with the molecular formula C10H10BrF3O2S. This compound is characterized by the presence of a bromomethyl group, an ethanesulfonyl group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Bromomethyl-4-ethanesulfonyl-2-trifluoromethyl-benzene typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the ethanesulfonyl and trifluoromethyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromomethyl-4-ethanesulfonyl-2-trifluoromethyl-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene or ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromomethyl-4-ethanesulfonyl-2-trifluoromethyl-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromomethyl-4-ethanesulfonyl-2-trifluoromethyl-benzene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethanesulfonyl and trifluoromethyl groups can influence the compound’s reactivity and stability, affecting its overall mechanism of action .

Comparison with Similar Compounds

1-Bromomethyl-4-ethanesulfonyl-2-trifluoromethyl-benzene can be compared with similar compounds such as:

    1-Bromomethyl-4-ethanesulfonyl-benzene: Lacks the trifluoromethyl group, which can affect its reactivity and applications.

    1-Bromomethyl-4-trifluoromethyl-benzene: Lacks the ethanesulfonyl group, influencing its chemical properties and uses.

The presence of both the ethanesulfonyl and trifluoromethyl groups in this compound makes it unique and valuable for specific applications .

Properties

IUPAC Name

1-(bromomethyl)-4-ethylsulfonyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2S/c1-2-17(15,16)8-4-3-7(6-11)9(5-8)10(12,13)14/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKVTNIEFWZFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The titled compound is prepared analogously to 1-bromomethyl-2-chloro-4-methanesulfonyl-benzene by replacing 2-chloro-4-fluorobenzaldehyde (step 90a) with 4-fluoro-3-trifluoromethylbenzaldehyde and by replacing sodium methanesulfinate with sodium ethanesulfinate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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